Cas no 861227-41-0 (4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol)

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol
- CS-0330855
- BBL037696
- 4-(propan-2-yl)-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazole-3-thiol
- STK502639
- 861227-41-0
- AKOS005171103
- MFCD03423431
- 4-propan-2-yl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
- 4-isopropyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione
- ALBB-003180
- H22607
- VS-14380
-
- MDL: MFCD03423431
- インチ: InChI=1S/C12H17N3S2/c1-7(2)10-5-9(6-17-10)11-13-14-12(16)15(11)8(3)4/h5-8H,1-4H3,(H,14,16)
- InChIKey: JQOCQTDFMPAZMM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 267.08638990Da
- どういたいしつりょう: 267.08638990Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 88Ų
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526599-5g |
4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 97% | 5g |
$535 | 2022-09-29 | |
TRC | I017905-1000mg |
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 1g |
$ 720.00 | 2022-06-04 | ||
abcr | AB404931-500 mg |
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 500MG |
€254.60 | 2023-02-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401525-1g |
4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 97% | 1g |
¥3024.00 | 2024-07-28 | |
A2B Chem LLC | AJ01884-10g |
4-Isopropyl-5-(5-isopropylthien-3-yl)-4h-1,2,4-triazole-3-thiol |
861227-41-0 | >95% | 10g |
$1412.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401525-5g |
4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 97% | 5g |
¥9360.00 | 2024-07-28 | |
Chemenu | CM526599-1g |
4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 97% | 1g |
$180 | 2022-09-29 | |
abcr | AB404931-5 g |
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 5g |
€907.00 | 2023-04-25 | ||
abcr | AB404931-1 g |
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 1g |
€322.50 | 2023-04-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401525-250mg |
4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
861227-41-0 | 97% | 250mg |
¥1209.00 | 2024-07-28 |
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 861227-41-0)
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the triazole class, which is well-known for its broad spectrum of biological activities. The presence of both sulfur and nitrogen atoms in its structure enhances its potential as a pharmacophore, making it a valuable candidate for further investigation in drug discovery and development.
The CAS number 861227-41-0 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. The molecular structure of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol consists of a triazole ring substituted with an isopropyl group at the 4-position and a thienyl moiety at the 5-position. Additionally, the 3-thiol group introduces a polar and reactive site that can interact with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies suggest that the thiol group and the triazole ring may play crucial roles in modulating enzyme activity and receptor binding. For instance, triazole derivatives have been shown to exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.
The isopropylthienyl substituent adds another layer of complexity to the compound's pharmacological profile. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By incorporating this moiety into the triazole framework, researchers aim to enhance the compound's bioavailability and target specificity. Preliminary studies indicate that derivatives of this class may exhibit promising activity against drug-resistant pathogens.
In vitro experiments have demonstrated that 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol interacts with several key biological pathways. The compound's ability to inhibit the activity of certain enzymes has been linked to its potential therapeutic applications in treating metabolic disorders and inflammatory conditions. Additionally, its interaction with DNA-binding proteins suggests that it may have applications in oncology research.
The synthesis of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthesis process but also allow for the introduction of additional functional groups to tailor the compound's properties.
One of the most exciting aspects of this compound is its potential as a scaffold for drug development. By modifying specific atoms or groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with machine learning algorithms have accelerated the discovery process by enabling rapid evaluation of large compound collections.
The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. Sulfur atoms introduce polarity and reactivity into molecules, enhancing their ability to interact with biological targets. The thiol group in particular has been extensively studied for its role in redox signaling and enzyme inhibition. In 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol, this group is strategically positioned to engage with biological systems while maintaining structural stability.
Recent publications highlight the importance of isopropylation in enhancing pharmacokinetic properties such as solubility and metabolic stability. The presence of isopropyl groups in this compound may contribute to improved oral bioavailability, a critical factor in drug development. Furthermore, these groups can influence electronic properties by inducing steric hindrance or electron delocalization within the molecule.
The thienyl ring provides additional opportunities for functionalization and interaction with biological targets. Thiophenes are known for their ability to cross-link with DNA bases via Michael addition reactions, potentially leading to applications in chemotherapeutic agents. In 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol, this moiety is linked to the triazole ring through a sulfur atom, creating a stable yet flexible framework for further chemical modifications.
In conclusion, 4-isopropyl -5-(5 -isopropy lthien -3 - yl ) - 4 H -1 , 2 , 4 - tri azo le - 3 - thi ol ( CAS No . 861227 -41 -0 ) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , position it as a valuable tool for developing novel therapeutic agents . Future studies should focus on elucidating its mechanism of action , optimizing its synthetic route , and evaluating its potential in preclinical models .
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